molecular formula C14H11N5O2S B607956 HIV-1 インヒビター 18A

HIV-1 インヒビター 18A

カタログ番号: B607956
分子量: 313.34 g/mol
InChIキー: QRTYYEYYXURINZ-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.

科学的研究の応用

Neurodegenerative Disease Research

NPT100-18A and α-Synuclein Toxicity

NPT100-18A is a cyclic peptidomimetic compound designed to selectively target the folded state of α-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that NPT100-18A reduces α-synuclein toxicity by displacing it from cellular membranes and inhibiting the formation of toxic oligomers.

Key Findings:

  • In Vitro Studies : NPT100-18A significantly reduced wild-type α-synuclein oligomer formation in neuronal membranes, decreasing markers of cell toxicity .
  • In Vivo Studies : Animal models treated with NPT100-18A showed improvements in motor deficits associated with α-synuclein pathology, suggesting its potential as a therapeutic agent for Parkinson's disease .

Cancer Research

Role of MicroRNA-18a in Tumor Progression

MicroRNA-18a (miR-18a) has been studied for its role in cancer biology, particularly in breast cancer. Low levels of miR-18a are associated with enhanced epithelial-mesenchymal transition (EMT) traits, which contribute to tumor progression and metastasis.

Case Studies:

  • Breast Cancer : A study involving 446 patient-derived breast tumor samples revealed that down-regulated miR-18a expression correlates with increased hybrid E/M cell populations, leading to enhanced migration and drug resistance .
  • Mechanistic Insights : The study highlighted the involvement of hypoxia-inducible factor 1-alpha (HIF-1α)-mediated signaling pathways in driving these effects, suggesting potential therapeutic targets .

Metabolic Disorder Applications

Polyphenol Compound 18A and Obesity Management

Another variant of compound 18A has been identified as a polyphenol that activates uncoupling protein 1 (UCP1) in brown adipose tissue, promoting thermogenesis and improving insulin sensitivity.

Experimental Evidence:

  • Animal Studies : Compound 18A demonstrated efficacy in preventing weight gain induced by high-fat diets and enhancing mitochondrial respiration through the AMPK-PGC-1α pathway .
  • Therapeutic Potential : The findings suggest that compound 18A could be developed as a therapeutic agent for obesity and related metabolic disorders by enhancing energy expenditure through increased thermogenesis .

Summary Table of Applications

Application AreaCompound/MechanismKey FindingsReferences
Neurodegenerative DiseasesNPT100-18AReduces α-synuclein toxicity; improves motor deficits in models
Cancer ResearchmiR-18aLow levels correlate with EMT traits; drives tumor progression in ER-negative breast cancer
Metabolic DisordersPolyphenol 18AActivates UCP1; prevents obesity; improves insulin sensitivity

生物活性

Compound 18A has garnered attention in recent research for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.

1.1 Inhibition of Cancer Cell Growth

Recent studies have demonstrated that 18A acts as a potent inhibitor of histone deacetylases (HDAC) and CDC25 phosphatase, which are critical regulators in cell cycle progression and apoptosis. Specifically, 18A exhibited similar HDAC inhibitory activity to MS-275 and significantly suppressed CDC25 activity in vitro. This dual inhibition leads to the dephosphorylation of CDK1 and triggers DNA damage, ultimately inducing apoptosis in triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .

1.2 Modulation of Thermogenesis

18A also plays a significant role in metabolic regulation, particularly in promoting thermogenesis. It enhances the expression of uncoupling protein 1 (UCP1) via the AMPK-PGC-1α signaling pathway, which is crucial for energy expenditure in brown adipose tissue. Studies indicate that 18A treatment results in increased mitochondrial respiration and thermogenic gene expression, contributing to weight management and improved insulin sensitivity .

2. Efficacy in Preclinical Models

2.1 Anticancer Activity

In preclinical models, 18A demonstrated substantial cytotoxicity against TNBC cells, outperforming other tested compounds. The compound was shown to hinder cell cycle progression during the S and G2/M phases, leading to significant reductions in tumor growth in vivo .

2.2 Obesity and Metabolic Disorders

In obesity models, 18A administration prevented high-fat diet-induced weight gain and improved metabolic profiles by enhancing insulin sensitivity. Histological analyses revealed increased UCP1 expression and density of adipose tissue following treatment with 18A, suggesting its potential as a therapeutic agent for obesity-related conditions .

3. Comparative Biological Activity

The following table summarizes the biological activities of compound 18A compared to other related compounds:

Compound Activity Mechanism Target Cells
18A HDAC/CDC25 inhibitionInduces apoptosis; cell cycle arrestTNBC cells
Thermogenesis promotionActivates UCP1 via AMPK-PGC-1α pathwayBrown adipocytes
MS-275 HDAC inhibitionSimilar mechanism but less selectiveVarious cancer types
Other Compounds Variable antibacterial activityMechanisms differ; often less effective than 18ABacterial cells

4. Case Studies and Research Findings

4.1 Case Study on Cancer Treatment

In a study published in Apoptosis, researchers found that treatment with 18A led to a significant reduction in tumor size in TNBC models, with marked apoptosis observed through histological staining techniques . This underscores the compound's potential as a targeted therapy.

4.2 Research on Metabolic Effects

Another study highlighted the effectiveness of 18A in preventing obesity-related metabolic disorders by demonstrating its ability to enhance thermogenic activity in adipose tissues. Mice treated with 18A showed improved metabolic rates and reduced fat accumulation compared to control groups .

5. Conclusion

The compound 18A exhibits promising biological activities with significant implications for cancer therapy and metabolic health. Its dual action as an HDAC/CDC25 inhibitor and a thermogenic agent positions it as a valuable candidate for further preclinical development and potential clinical applications.

特性

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYYEYYXURINZ-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。